8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound characterized by its unique spiro structure, where a cyclopropane ring is fused to an isoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chloro-substituted isoquinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro structure or reduce the chloro substituent.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinoline derivatives .
Scientific Research Applications
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. The chloro substituent may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- Spiro[cyclopropane-1,4’(1’H)-[2,6]naphthyridin]-1’-one, 7’-chloro-2’,3’-dihydro-
- Methyl 2-chloro-2-cyclopropylidenacetate
Uniqueness
8’-Chloro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is unique due to its specific spiro structure and the presence of a chloro substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
885269-35-2 |
---|---|
Molecular Formula |
C11H12ClN |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
8-chlorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |
InChI |
InChI=1S/C11H12ClN/c12-10-3-1-2-9-8(10)6-13-7-11(9)4-5-11/h1-3,13H,4-7H2 |
InChI Key |
SNVIIJKIISNQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.